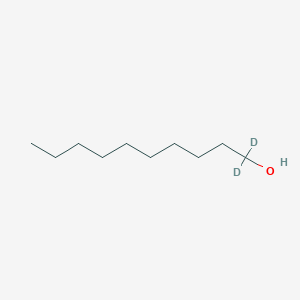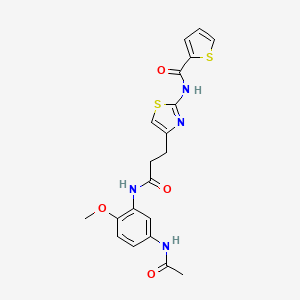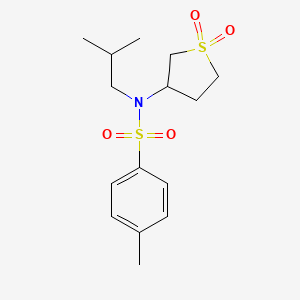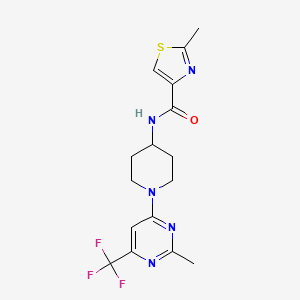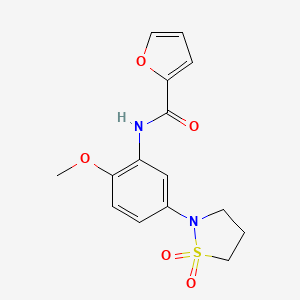
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)furan-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)furan-2-carboxamide involves the reaction of 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline with furan-2-carboxylic acid chloride in the presence of a base to form the desired product.
Starting Materials
5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline, furan-2-carboxylic acid chloride, base (e.g. triethylamine)
Reaction
Add 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline to a solution of furan-2-carboxylic acid chloride in a suitable solvent (e.g. dichloromethane)., Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction., Stir the reaction mixture at room temperature for several hours., Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Purify the product by column chromatography or recrystallization to obtain N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)furan-2-carboxamide as a white solid.
科学的研究の応用
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)furan-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, it has been investigated for its potential as an anti-cancer agent and for its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which is a target for the treatment of type 2 diabetes. In material science, it has been studied for its potential as an organic semiconductor and as a building block for the synthesis of functional materials. In agriculture, it has been investigated for its potential as a plant growth regulator.
作用機序
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)furan-2-carboxamide varies depending on its application. In anti-cancer studies, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In PTP1B inhibition studies, it has been shown to bind to the active site of PTP1B and inhibit its activity, leading to improved insulin sensitivity. In material science studies, it has been shown to exhibit charge transport properties due to its pi-conjugated structure.
生化学的および生理学的効果
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects. In anti-cancer studies, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In PTP1B inhibition studies, it has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. In material science studies, it has been shown to exhibit high charge carrier mobility and low energy barriers for charge transport.
実験室実験の利点と制限
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)furan-2-carboxamide has several advantages for lab experiments, including its ease of synthesis and its versatility for various applications. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)furan-2-carboxamide. In medicinal chemistry, it could be further studied for its potential as an anti-cancer agent and for its ability to inhibit PTP1B. In material science, it could be further investigated for its potential as an organic semiconductor and as a building block for the synthesis of functional materials. In agriculture, it could be further studied for its potential as a plant growth regulator. Additionally, further studies could be done to optimize the synthesis method and improve the solubility and toxicity profile of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)furan-2-carboxamide.
特性
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-21-13-6-5-11(17-7-3-9-23(17,19)20)10-12(13)16-15(18)14-4-2-8-22-14/h2,4-6,8,10H,3,7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJCAHATQBFMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

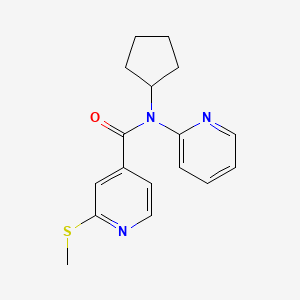
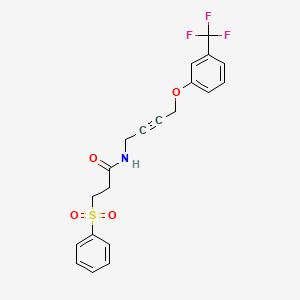
![3-[(4E)-4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B2769288.png)
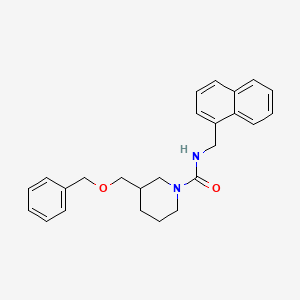
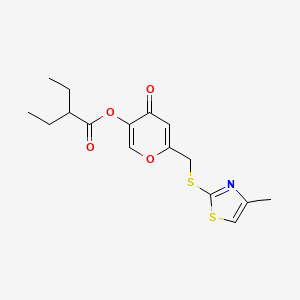
![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2769293.png)
![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2769294.png)
![Phenyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2769297.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2769299.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(phenyl)methanone](/img/structure/B2769300.png)
